(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
"(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a complex chemical compound, integrating functional groups such as methoxypyrazine, piperidine, and methanesulfonyl groups. Due to its structure, it holds potential significance in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" typically involves the following steps:
Formation of the Methoxypyrazine Intermediate: : Start with the pyrazine ring and introduce a methoxy group through nucleophilic substitution. Common reagents include methanol and a base like sodium hydride.
Introduction of Piperidine Moiety: : The methoxypyrazine intermediate reacts with a piperidine derivative under nucleophilic substitution conditions. A common condition is using an organic solvent like dichloromethane and a catalyst such as triethylamine.
Methanesulfonyl Addition: : The final step involves attaching the methanesulfonyl group, often through sulfonylation. This reaction usually requires sulfonyl chloride and a base, performed in an anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: For industrial production, high-pressure and high-temperature reactors ensure efficient reaction rates and yields. Continuous flow reactors might be employed for large-scale synthesis, allowing for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, especially at the methoxy group, potentially forming a carboxyl group under strong oxidative conditions.
Reduction: : Reduction reactions may target the methanesulfonyl group, potentially converting it to a sulfhydryl group.
Substitution: : The piperidine rings make this compound susceptible to substitution reactions, particularly nucleophilic substitutions.
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: : Organic solvents like tetrahydrofuran, bases like sodium hydride, and temperature control to manage reaction kinetics.
Oxidation: : Formation of carboxylates and potential ring-opened products.
Reduction: : Sulfhydryl derivatives.
Substitution: : Varies based on the incoming nucleophile, ranging from other heterocycles to simple alkyl groups.
Scientific Research Applications
Chemistry: This compound can serve as a precursor in the synthesis of more complex molecules, useful in organic synthesis and catalysis studies.
Biology and Medicine:
Industry: In industrial chemistry, this compound could be utilized in the development of specialty chemicals, including advanced materials and polymers.
Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets, depending on the context of its use. In medicinal chemistry, it might target enzymes or receptors due to the affinity of its functional groups.
Molecular Targets and Pathways:Neuroreceptors: : The piperidine rings could interact with neurotransmitter receptors.
Enzymatic Inhibition: : The compound may inhibit or activate enzymes, impacting metabolic pathways.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as other piperidine derivatives, "(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" stands out due to its unique combination of functional groups which may confer distinct reactivity and biological activity.
Similar Compounds:Piperidine Derivatives: : Such as (4-Methoxypiperidin-1-yl)methanone.
Sulfonyl-containing Compounds: : For example, Methanesulfonyl chloride-based compounds.
Pyrazine Derivatives: : Like 2-Methoxypyrazine.
Biological Activity
The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique combination of piperidine and pyrazine rings, which contribute to its chemical reactivity and biological properties. The molecular formula is C16H19N3O3S, with a molecular weight of approximately 333.4 g/mol. The structural complexity may allow for diverse interactions with biological targets.
The biological activity of Compound A is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in various signaling pathways:
- PDE Inhibition : Similar compounds have been documented to inhibit PDE10A, which is implicated in neurodegenerative diseases. This inhibition can lead to increased levels of cyclic nucleotides, promoting neuroprotective effects .
- Antitumor Activity : The structural components of Compound A suggest potential antitumor properties, similar to other pyrazole derivatives that exhibit cytotoxic effects against cancer cell lines by inducing apoptosis .
Biological Activity Overview
The biological activities associated with Compound A can be summarized as follows:
Case Studies and Research Findings
-
Antitumor Activity in Breast Cancer :
- In vitro studies demonstrated that Compound A and similar pyrazole derivatives significantly inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cell lines. The combination treatment with doxorubicin showed a notable synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
- Neuroprotective Effects :
- Antifungal Properties :
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-25-15-16(19-8-7-18-15)26-14-4-3-9-20(12-14)17(22)13-5-10-21(11-6-13)27(2,23)24/h7-8,13-14H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEAQOKTWQJLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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